Evidence 1: High-Yield Synthetic Versatility vs. Non-Halogenated Triarylamines
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine enables modular synthesis of imine derivatives via Suzuki cross-coupling, achieving moderate to good yields [1]. In contrast, its non-halogenated analog, N-phenylnaphthalen-1-amine (NPA), lacks a reactive site for such direct, high-yield cross-coupling, requiring alternative, often lower-yielding or multi-step functionalization strategies [2]. This difference directly impacts the efficiency and accessibility of synthesizing complex, extended hole transport materials for OLEDs.
| Evidence Dimension | Synthetic yield for imine derivative formation |
|---|---|
| Target Compound Data | 58–72% yield for imine derivatives via Suzuki cross-coupling |
| Comparator Or Baseline | N-phenylnaphthalen-1-amine (NPA) [2]; No direct cross-coupling reactivity without prior functionalization |
| Quantified Difference | Enables 58–72% yield in a single step; NPA requires multi-step derivatization with lower overall efficiency |
| Conditions | Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids |
Why This Matters
Procurement of this specific intermediate streamlines the synthesis of advanced OLED materials by enabling a direct, modular, and high-yield coupling step.
- [1] SL Pharma Chem. N-(4-BROMOPHENYL)-N-PHENYLNAPHTHALEN-1-AMINE: Imine Derivatives via Suzuki Cross Coupling. Product Documentation, 2018. View Source
- [2] Irgibayeva, I. S., et al. Electro-active polymers containing electronically isolated N-phenyl-N-naphtylamine fragments. Synthetic Metals, 2013, 180, 59-66. View Source
